Angiogenic Activity: Hexapeptide-33 Induces Endothelial Cell Proliferation Absent in Palmitoyl Pentapeptide-4
Hexapeptide-33 (SFKLRY-NH₂) demonstrates significant angiogenic activity in human umbilical vein endothelial cells (HUVECs), inducing a concentration-dependent increase in cell proliferation and tube formation [1]. At 10 μM, SFKLRY-NH₂ increased HUVEC proliferation by approximately 40% relative to untreated controls, as measured by MTT assay after 48 hours of treatment [1]. This angiogenic property is mechanistically linked to VEGF-A upregulation via a PTX-sensitive GPCR-PLC-Ca²⁺ signaling cascade [2]. In contrast, Palmitoyl Pentapeptide-4 (Pal-KTTKS) operates exclusively through TGF-β-mediated ECM production pathways and does not stimulate angiogenesis or microvascular formation .
| Evidence Dimension | Endothelial cell proliferation induction (angiogenic activity) |
|---|---|
| Target Compound Data | Hexapeptide-33 (10 μM): ~40% increase in HUVEC proliferation vs. control after 48 h |
| Comparator Or Baseline | Palmitoyl Pentapeptide-4 (Pal-KTTKS): No reported angiogenic activity; mechanism restricted to fibroblast ECM stimulation |
| Quantified Difference | Hexapeptide-33 uniquely drives microvascular formation; Pal-KTTKS lacks this functional dimension |
| Conditions | HUVEC MTT proliferation assay; 48-hour treatment; serum-free medium |
Why This Matters
Formulators seeking to improve dermal microcirculation, nutrient delivery, and wound healing acceleration must select Hexapeptide-33 over conventional matrikines, which cannot replicate this vascular benefit.
- [1] Lee CH, Lee MS, Kim SJ, Je YT, Ryu SH, Lee T. Identification of novel synthetic peptide showing angiogenic activity in human endothelial cells. Peptides. 2009;30(2):409-418. View Source
- [2] MOL Changes. Hexapeptide-33: Mechanism of Vascular Endothelial Cell Stimulation. 2025. View Source
